REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([CH3:14])[CH:13]=1)[NH:5][CH2:6][CH2:7][C:8](O)=O.S(=O)(=O)(O)[OH:16]>>[CH3:1][C:2]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:4]2[C:3]=1[CH:8]=[CH:7][C:6](=[O:16])[NH:5]2
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(NCCC(=O)O)C=C(C1)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (100 ml)
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: ethyl acetate/benzene=1/5-1/1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=CC(NC2=CC(=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |